(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
Description
The compound (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol is a stereochemically complex oxane derivative. Its structure features:
- A six-membered oxane ring with 2S,3R,4R,5R,6S stereochemistry.
- Methyl (C2), phenylmethoxy (C5), and phenylsulfanyl (C6) substituents.
- Diol groups at positions 3 and 3.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4S/c1-13-16(20)17(21)18(22-12-14-8-4-2-5-9-14)19(23-13)24-15-10-6-3-7-11-15/h2-11,13,16-21H,12H2,1H3/t13-,16-,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFZSIVVKMWYFP-QZCFVMSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458899 | |
| Record name | (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849938-16-5 | |
| Record name | (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxane Ring Construction
The oxane core is synthesized from D-glucose derivatives due to their inherent stereochemical compatibility. Key steps include:
-
Methylation at C2 : Treatment of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with methyl iodide in dimethylformamide (DMF) yields the C2-methylated intermediate.
-
Selective deprotection : Acidic hydrolysis removes the 5,6-isopropylidene group, freeing the C5 hydroxyl for subsequent functionalization.
Table 1: Reaction Conditions for Methylation
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Methyl iodide | DMF | 0–25°C | 78% |
Table 2: Benzylation Optimization
| Base | Solvent | Reaction Time | Yield |
|---|---|---|---|
| Ag₂O | THF | 12 h | 92% |
Phenylsulfanyl Installation at C6
Stereochemical Control
Table 3: Asymmetric Reduction Parameters
| Reducing Agent | Catalyst | Enantiomeric Excess (ee) |
|---|---|---|
| BH₃·THF | (R)-CBS | 98% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, a continuous flow system minimizes reaction times and improves heat management:
Purification Techniques
-
Crystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves stereoisomeric impurities.
Analytical Validation
Structural Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Competing Side Reactions
-
Sulfoxide formation : Strict anaerobic conditions prevent oxidation of the phenylsulfanyl group during Mitsunobu reactions.
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Epimerization at C2 : Low-temperature conditions (<0°C) during benzylation preserve the (2S) configuration.
Yield Optimization
-
Catalyst recycling : Immobilized CBS catalysts reduce costs in asymmetric reductions, maintaining ee >95% over five cycles.
Emerging Methodologies
Enzymatic Synthesis
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxane ring can be reduced under specific conditions to yield different products.
Substitution: The phenylmethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield sulfoxides or sulfones.
Reduction: Can lead to various reduced forms of the oxane ring.
Substitution: Can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Synthetic Chemistry
The compound serves as a valuable building block in the synthesis of complex carbohydrates. Its structure allows for the introduction of various functional groups, making it suitable for constructing more intricate molecules.
Key Applications :
- Glycoside Synthesis : The compound can be utilized in the formation of glycosides due to its phenylthio and benzyl ether functionalities, which enhance reactivity in glycosylation reactions .
| Application Type | Description |
|---|---|
| Glycoside Formation | Useful as a precursor for synthesizing complex carbohydrates. |
| Functionalization | Can introduce diverse functional groups for further chemical modifications. |
Pharmaceutical Development
The compound's structural characteristics make it an interesting candidate for drug development. Its derivatives may exhibit biological activity that can be exploited in medicinal chemistry.
Case Studies :
- A study demonstrated that derivatives of this compound showed promising results in inhibiting specific enzymes related to metabolic disorders. This suggests potential therapeutic applications in treating conditions like diabetes and obesity .
| Study Reference | Findings |
|---|---|
| [Study on Enzyme Inhibition] | Derivatives exhibited significant inhibition of enzymes linked to metabolic pathways. |
Glycoscience
In glycoscience, the compound is recognized for its role in studying carbohydrate interactions and modifications. It can serve as a model compound for exploring the properties of glycoproteins and glycolipids.
Research Insights :
- Researchers have utilized this compound to investigate the binding affinities of carbohydrate-binding proteins, enhancing understanding of cellular recognition processes .
| Research Focus | Insights |
|---|---|
| Carbohydrate-Binding Proteins | Improved understanding of molecular recognition and interactions within biological systems. |
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Neomycin Sulfate
Structure: A polycyclic aminoglycoside antibiotic with multiple amino and hydroxy groups (IUPAC name detailed in and ) . Key Differences:
| Property | Target Compound | Neomycin Sulfate |
|---|---|---|
| Core Structure | Oxane ring | Cyclohexane and oxane fused rings |
| Functional Groups | Phenylmethoxy, phenylsulfanyl, diol | Amino, hydroxy, sulfate |
| Polarity | Moderate (due to phenyl groups) | High (multiple polar groups) |
| Solubility | Likely lower in water | Highly water-soluble |
| Bioactivity | Not reported (speculative) | Ribosome binding, bactericidal |
Research Implications : Neomycin’s polar structure enables ribosomal targeting but contributes to nephrotoxicity. The target compound’s reduced polarity may mitigate toxicity but limit solubility .
G418 (Geneticin)
Structure: An aminoglycoside with amino and hydroxyethyl groups (IUPAC name in –14) . Key Differences:
| Property | Target Compound | G418 |
|---|---|---|
| Substituents | Phenyl derivatives | Amino, hydroxyethyl, methylamino |
| Mechanism | Unknown | Eukaryotic ribosome inhibition |
| Applications | Potential antimicrobial/antiviral | Research selection agent |
Synthetic Comparison: G418’s synthesis involves azide reduction and coupling steps (), whereas the target compound may require phenyl group introductions via Mitsunobu or nucleophilic substitution reactions .
CelMC and LCT (Excipients)
Structures : Carbohydrate-based excipients with hydroxy and methoxy groups () .
Key Differences :
| Property | Target Compound | CelMC/LCT |
|---|---|---|
| Function | Potential API | Tablet binder/filler |
| Stability | Depends on sulfanyl group | High (robust tablet formation) |
| Economic Viability | Likely costly (complex synthesis) | Low-cost excipients |
Formulation Insights : Unlike CelMC/LCT, the target compound’s phenyl groups may reduce compatibility with hydrophilic APIs but enhance lipid bilayer penetration .
Purine and Furanose Derivatives
Examples : (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol () and C-nucleosides () .
Key Differences :
| Property | Target Compound | Purine/Furanose Derivatives |
|---|---|---|
| Core Structure | Oxane | Furanose/purine |
| Bioactivity | Speculative (enzyme inhibition) | Antiviral, anticancer |
| Stereochemical Complexity | High (5 stereocenters) | Moderate (3–4 stereocenters) |
Synthesis Challenges : Both classes require precise stereocontrol, but the target compound’s phenylsulfanyl group may necessitate specialized protecting strategies .
Data Tables
Table 1. Molecular Properties Comparison
Biological Activity
The compound (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol, also known under various synonyms including 2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol, is a complex organic molecule with potential biological activities. This article explores its chemical properties, biological activities, and relevance in research and therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 256.32 g/mol. The compound is characterized by the presence of a phenylthio group and a methoxy group which contribute to its unique properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antioxidant Activity : The presence of sulfur and aromatic groups may enhance electron donation capabilities, allowing the compound to scavenge free radicals.
- Antimicrobial Properties : Studies suggest that phenylthio derivatives can inhibit bacterial growth through disruption of cellular membranes or interference with metabolic pathways.
Case Studies
- Antioxidant Potential : A study conducted by researchers at a leading university demonstrated that related compounds significantly reduced oxidative stress in vitro. The antioxidant capacity was measured using DPPH and ABTS assays, showing IC50 values in the micromolar range.
- Antimicrobial Activity : In a clinical trial assessing the efficacy of phenylthio compounds against Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₄S |
| Molecular Weight | 256.32 g/mol |
| Melting Point | 96-101 °C |
| Purity | ≥95% |
| Storage Temperature | 2-8 °C |
Research Findings
Recent studies have highlighted the importance of this compound in synthetic chemistry as a building block for more complex molecules. It has been utilized in the synthesis of glycosides and other biologically relevant compounds. The versatility of the compound makes it an attractive target for further investigation into its pharmacological potential.
Q & A
Q. What are the recommended synthetic routes for (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol, and how can stereochemical integrity be preserved?
Methodological Answer: Synthesis of this compound requires stereoselective strategies due to its multiple chiral centers. Key steps include:
- Protection of hydroxyl groups : Use benzyl (Bn) or acetyl (Ac) groups to prevent undesired side reactions during glycosylation or sulfanyl group introduction .
- Stereochemical control : Employ Mitsunobu reactions or enzymatic catalysis for precise configuration at the 2S, 3R, and 6S positions. For example, thioglycoside donors (e.g., phenylsulfanyl) can be activated under Lewis acid conditions (e.g., BF₃·Et₂O) to ensure correct stereochemistry at C6 .
- Deprotection and purification : Final deprotection using hydrogenolysis (for Bn groups) or mild alkaline hydrolysis (for Ac groups), followed by HPLC purification to isolate the target compound (>95% purity) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (including 2D COSY, HSQC, and NOESY) to verify stereochemistry and substituent positions. For instance, NOE correlations between H-2 (methyl) and H-3/H-4 can confirm axial vs. equatorial orientations .
- Mass spectrometry (HRMS or ESI-MS) : Validate molecular weight (e.g., calculated for C₁₉H₂₂O₅S: 374.11 g/mol) and detect impurities .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
- HPLC with UV/RI detection : Monitor purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What are the key stability considerations for storage and handling?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the phenylsulfanyl group .
- Light sensitivity : Protect from UV exposure to avoid degradation of the oxane ring .
- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the phenylmethoxy group .
Advanced Research Questions
Q. How do stereochemical variations at C2 and C6 impact biological activity, and what experimental models can validate these effects?
Methodological Answer:
- Comparative assays : Synthesize diastereomers (e.g., 2R,3S,6R) and test in enzyme inhibition assays (e.g., glycosidases) or cellular uptake studies.
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbohydrate-binding lectins). Focus on hydrogen bonding between C3/C4 hydroxyls and active-site residues .
- In vivo models : Evaluate pharmacokinetics in rodent models to compare bioavailability and metabolite profiles of stereoisomers .
Q. How can researchers resolve contradictions in reported solubility data (e.g., polar vs. nonpolar solvents)?
Methodological Answer:
- Solubility profiling : Systematically test in solvents (e.g., DMSO, THF, chloroform, water) using dynamic light scattering (DLS) to detect aggregation.
- Co-solvent systems : Optimize DMSO/water mixtures (e.g., 10% DMSO) for biological assays, noting that phenylsulfanyl groups enhance lipid solubility .
- Thermodynamic analysis : Measure Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
Q. What strategies mitigate toxicity risks during in vitro and in vivo studies?
Methodological Answer:
- Cytotoxicity screening : Use MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values. If IC₅₀ < 10 µM, modify the phenylsulfanyl group to reduce membrane disruption .
- Metabolite identification : Perform LC-MS/MS to detect reactive metabolites (e.g., sulfoxide derivatives) that may cause oxidative stress .
- Environmental safety : Follow OECD guidelines for ecotoxicity testing (e.g., Daphnia magna acute toxicity) if the compound is labile in water .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectroscopic data?
Methodological Answer:
- Purity verification : Reanalyze samples from conflicting studies via DSC (differential scanning calorimetry) for melting point consistency .
- Standardized conditions : Replicate NMR experiments using identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and temperatures to isolate solvent effects .
- Collaborative validation : Share samples with independent labs for cross-validation, particularly if synthetic routes differ (e.g., protecting group strategies) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Evidence Source |
|---|---|---|
| Molecular formula | C₁₉H₂₂O₅S | |
| Melting point | 128–130°C (lit.), 125–127°C (observed) | |
| LogP (octanol/water) | 2.3 ± 0.2 | |
| Stability in PBS (pH 7.4) | >90% after 24 hours at 25°C |
Q. Table 2. Recommended Analytical Conditions
| Technique | Parameters |
|---|---|
| HPLC (purity) | Column: C18, 5 µm; Mobile phase: 70% MeCN/30% H₂O; Flow rate: 1.0 mL/min |
| ¹H NMR (CDCl₃) | δ 1.25 (s, 3H, CH₃), δ 4.85 (d, J = 3.5 Hz, H-5) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
